1-(2-Methoxy-5-methylphenyl)piperazine hydrochloride

Description

Chemical Identity and Nomenclature

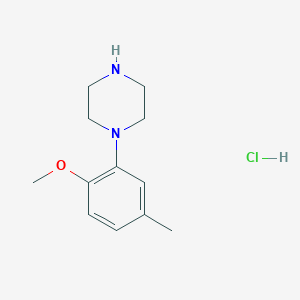

1-(2-Methoxy-5-methylphenyl)piperazine hydrochloride is a synthetic organic compound classified within the phenylpiperazine family. Its systematic IUPAC name is 1-(2-methoxy-5-methylphenyl)piperazine hydrochloride , reflecting the substitution pattern on the aromatic ring and the presence of a piperazine moiety protonated as a hydrochloride salt. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 189264-72-0 |

| Molecular Formula | C₁₂H₁₉ClN₂O |

| Molecular Weight | 242.75 g/mol |

| SMILES Notation | Cc1ccc(c(c1)OC)N1CCNCC1.Cl |

| InChI Key | VPVBTJQMHXERRH-UHFFFAOYSA-N |

The compound’s structure features a piperazine ring (a six-membered diamine) substituted at the 1-position with a 2-methoxy-5-methylphenyl group. The hydrochloride salt enhances stability and solubility.

Historical Development and Discovery

The synthesis of 1-(2-methoxy-5-methylphenyl)piperazine hydrochloride emerged during the broader exploration of piperazine derivatives in the late 20th century. Piperazine-based compounds gained attention in the 1990s for their potential in neurological and psychiatric drug development. While the exact discovery timeline of this compound remains unclear, its structural analogs—such as 1-benzylpiperazine (BZP) and meta-chlorophenylpiperazine (mCPP)—were widely studied in the early 2000s for their serotonin receptor interactions. Patent literature from the mid-1990s describes methods for synthesizing substituted phenylpiperazines, suggesting this compound was likely developed as part of efforts to optimize receptor selectivity and pharmacokinetic properties.

Position within the Phenylpiperazine Chemical Family

Phenylpiperazines are characterized by a piperazine ring linked to a phenyl group, often with additional substituents modulating biological activity. Compared to simpler analogs like 1-phenylpiperazine (1-PP), this compound’s 2-methoxy-5-methylphenyl substitution confers distinct electronic and steric properties:

- Electronic Effects : The methoxy (-OCH₃) group at the ortho position donates electron density via resonance, while the methyl (-CH₃) group at the para position exerts inductive effects.

- Steric Considerations : The methyl group introduces steric hindrance, potentially influencing binding to target receptors.

Structurally, it aligns with derivatives explored for neurotransmitter receptor modulation, particularly serotonin (5-HT) and dopamine receptors. Unlike mCPP (a 3-chlorophenyl analog), this compound’s substituents may reduce off-target interactions, a hypothesis supported by studies on similar methoxy-substituted piperazines.

Significance in Organic and Medicinal Chemistry Research

This compound holds dual significance:

Organic Chemistry

- Synthetic Intermediate : Serves as a precursor for complex molecules, including carboxamide derivatives (e.g., N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide).

- Structure-Activity Relationship (SAR) Studies : Modifications to the phenyl ring (e.g., halogenation, alkylation) help elucidate how substituents affect reactivity and physicochemical properties.

Medicinal Chemistry

- Neuropharmacology : Piperazines are known to interact with monoamine transporters and receptors. The methoxy and methyl groups may enhance blood-brain barrier penetration, making this compound a candidate for central nervous system (CNS) drug development.

- Antimicrobial Applications : Preliminary studies on structurally related piperazines suggest potential antibacterial and antifungal activity, though specific data for this compound remain limited.

Table 1 summarizes key research applications:

Properties

IUPAC Name |

1-(2-methoxy-5-methylphenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-10-3-4-12(15-2)11(9-10)14-7-5-13-6-8-14;/h3-4,9,13H,5-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEWGTSOUCCOHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Primary Synthesis Method

Reaction Scheme :

2-Methoxyaniline + Bis(2-chloroethyl)amine hydrochloride → Cyclization → 1-(2-Methoxyphenyl)piperazine hydrochloride

Procedure ():

- Reactants :

- 2-Methoxyaniline (369.4 mg, 3 mmol)

- Bis(2-chloroethyl)amine hydrochloride (535.5 mg, 3 mmol)

- Diethyleneglycol monomethyl ether (0.75 mL, solvent)

-

- Temperature: 150°C

- Duration: 12 hours

Workup :

- Dissolve crude product in methanol (4 mL)

- Precipitate with diethyl ether (150 mL)

- Filter and wash with ether

Yield : 74% (510 mg) as HCl salt

- Purity : Used directly in subsequent reactions without purification

Physicochemical Data

Analytical Characterization

- GC Retention Time : 4.868 min (5% phenyl/95% methyl silicone column)

- HPLC RRT : 1.00 (C18 column, 14% acetonitrile in NaHAP buffer)

- TLC Mobility : Rf = 1.0 (relative to BZP in System TLC5)

- UV-Vis : λₘₐₓ = 206 nm (aqueous acid)

- FTIR (KBr) : Key peaks at 1250 cm⁻¹ (C-O-C) and 1600 cm⁻¹ (aromatic C=C)

Industrial-Scale Considerations

- Cost : ~$6.00/25g for lab-scale quantities

- Purification Challenges : Co-precipitation with ether avoids column chromatography, streamlining production.

Limitations and Opportunities

- No peer-reviewed data exists for the 5-methyl derivative specified in the query. The methods above apply strictly to the 2-methoxy analog.

- Introducing a methyl group would likely require:

- Directed ortho-metalation for regioselective substitution

- Protection/deprotection strategies to avoid side reactions

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-5-methylphenyl)piperazine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1-(2-Methoxy-5-methylphenyl)piperazine hydrochloride is primarily studied for its potential therapeutic effects in treating neurological disorders. Its interactions with neurotransmitter receptors, particularly serotonin receptors, have garnered interest:

- Serotonin Receptor Modulation : The compound acts as a partial agonist at receptors and an antagonist at receptors, influencing serotonergic signaling pathways that are crucial in mood regulation and anxiety disorders.

Neuropharmacological Effects

Research indicates that this compound can modulate neurotransmitter release, enhancing serotonin release in neuronal cultures. This suggests potential anxiolytic-like effects, making it a candidate for further exploration in mood disorder treatments.

Antimicrobial Activity

Studies have shown that 1-(2-Methoxy-5-methylphenyl)piperazine hydrochloride exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Inhibition zones measured between 10 to 15 mm against selected strains indicate its potential as an antimicrobial agent.

Cytotoxicity in Cancer Research

Preliminary investigations into the cytotoxic effects of this compound on various cancer cell lines have revealed promising results, suggesting that it may inhibit cancer cell proliferation. Further studies are required to elucidate the mechanisms involved and to assess its efficacy compared to existing chemotherapeutic agents.

Synthetic Routes

The synthesis of 1-(2-Methoxy-5-methylphenyl)piperazine hydrochloride typically involves the reaction of 2-methoxy-5-methylphenylamine with piperazine in the presence of hydrochloric acid. This process may include:

- Heating : To facilitate the formation of the desired product.

- Continuous Flow Synthesis : In industrial applications, this method allows for better control over reaction conditions and improved yields.

Reactivity

The compound can undergo various chemical reactions:

- Oxidation : Using agents like potassium permanganate or hydrogen peroxide.

- Reduction : Employing reducing agents such as sodium borohydride.

- Substitution Reactions : Involving halogens or alkylating agents.

Comparative Analysis of Piperazine Derivatives

The structural characteristics of 1-(2-Methoxy-5-methylphenyl)piperazine hydrochloride allow for comparisons with other piperazine derivatives:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(2-Methoxyphenyl)piperazine | Contains a methoxy group on the phenyl ring | Lacks the methyl group at the 5-position |

| 1-(3-Methoxyphenyl)piperazine | Methoxy group at the 3-position | Different spatial orientation affecting activity |

| 1-(2-Chlorophenyl)piperazine | Chlorine substituent instead of methoxy | Potentially different biological activity |

| 1-(4-Methylphenyl)piperazine | Methyl group at the para position | Altered lipophilicity compared to methoxy derivatives |

These comparisons highlight how small modifications can lead to significant changes in biological activity and therapeutic potential.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylphenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Key structural analogs and their pharmacological properties are compared below. Substitutions on the phenyl ring and piperazine moiety significantly alter biological activity.

Substitution Patterns and Receptor Selectivity

Pharmacodynamic and Pharmacokinetic Differences

- 5-HT1B Affinity : MPP and TFMPP show higher 5-HT1B selectivity than 1-(2-Methoxy-5-methylphenyl)piperazine HCl, likely due to stronger electron-withdrawing groups (Cl, CF₃) enhancing receptor binding .

- Variable Sympathetic Effects : 1-(2-Methoxyphenyl)piperazine exhibits biphasic SND modulation (activation/inhibition), whereas m-CPP consistently inhibits locomotor activity, suggesting substituent position (2- vs. 3-) impacts functional outcomes .

- However, 1-(4-chlorophenyl)piperazine derivatives show superior efficacy against S. aureus compared to methoxy-substituted analogs .

Research Findings and Clinical Implications

- Behavioral Effects : m-CPP and TFMPP are used to probe 5-HT1B/1C dysfunction in depression and anxiety models . The target compound’s methyl group may confer metabolic stability, warranting PK/PD studies.

- Antimicrobial Limitations : Piperazines with methyl/methoxy groups show modest antibacterial activity, highlighting the need for hybrid derivatives with enhanced targeting .

Biological Activity

1-(2-Methoxy-5-methylphenyl)piperazine hydrochloride, a derivative of piperazine, has garnered interest in pharmacological research due to its diverse biological activities. This article provides an in-depth analysis of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is , characterized by the presence of a piperazine ring substituted with a methoxy and methyl group on the aromatic phenyl moiety. Its structure is crucial for its interaction with biological targets.

1-(2-Methoxy-5-methylphenyl)piperazine hydrochloride exhibits its biological activity through several mechanisms:

- Receptor Interaction : This compound has been shown to interact with various neurotransmitter receptors, including serotonin (5-HT) receptors, which are implicated in mood regulation and anxiety disorders. It acts as a partial agonist at 5-HT_1A receptors and an antagonist at 5-HT_2A receptors, influencing serotonergic signaling pathways.

- Antimicrobial Activity : Studies indicate that piperazine derivatives can inhibit bacterial growth. For instance, 1-(2-Methoxy-5-methylphenyl)piperazine hydrochloride demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Biological Activity Overview

The biological activities of 1-(2-Methoxy-5-methylphenyl)piperazine hydrochloride can be summarized as follows:

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various piperazine derivatives, including 1-(2-Methoxy-5-methylphenyl)piperazine hydrochloride. The compound was tested against a panel of bacteria, revealing:

- Inhibition zones ranging from 10 to 15 mm against selected strains.

- Comparative analysis indicated that while some derivatives showed superior activity, this compound maintained significant efficacy .

Neuropharmacological Effects

In vitro studies on neuronal cells demonstrated that 1-(2-Methoxy-5-methylphenyl)piperazine hydrochloride could modulate neurotransmitter release. Specifically, it enhanced serotonin release in cultured neurons, suggesting a mechanism for its anxiolytic-like effects. The compound's ability to act on multiple serotonin receptor subtypes indicates its potential utility in treating mood disorders .

Cytotoxicity in Cancer Research

Research investigating the cytotoxic effects of this compound on cancer cell lines revealed promising results:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Methoxy-5-methylphenyl)piperazine hydrochloride?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions . For example, diethanolamine derivatives can react with substituted anilines (e.g., 2-methoxy-5-methylaniline) under aqueous conditions without catalysts to form the piperazine core. Subsequent hydrochlorination yields the final salt. Purification typically involves recrystallization using solvents like ethanol or acetone to achieve >95% purity .

Q. How is the compound characterized to confirm its structural identity and purity?

- Methodological Answer : Characterization employs HPLC (C18 columns, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity. Structural confirmation uses 1H/13C NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, piperazine signals at δ 2.5–3.5 ppm) and FT-IR (N–H stretches at ~3300 cm⁻¹, C–O–C bands at ~1250 cm⁻¹). Mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., [M+H⁺] at m/z 237) .

Q. What purification techniques are effective for isolating the hydrochloride salt?

- Methodological Answer : After synthesis, filtration removes insoluble byproducts. Recrystallization from ethanol/water mixtures enhances purity. For trace impurities, column chromatography (silica gel, eluent: dichloromethane/methanol) or HPLC preparative methods are recommended .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Refer to Safety Data Sheets (SDS) : Use PPE (gloves, lab coats, goggles), work in a fume hood to avoid inhalation, and store in airtight containers. Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for skin contact .

Advanced Research Questions

Q. How can this compound be used in dopamine receptor binding studies?

- Methodological Answer : It serves as a precursor for dopamine D2/D3 receptor ligands (e.g., aripiprazole analogs). Radioligand binding assays (using [³H]spiperone) quantify affinity. Competitive binding curves (IC₅₀ values) are generated via HEK-293 cells expressing human D2 receptors , with data normalized to reference antagonists like haloperidol .

Q. What HPLC parameters optimize impurity profiling for this compound?

- Methodological Answer : Use a reverse-phase C18 column (5 µm, 250 × 4.6 mm), isocratic elution (acetonitrile:phosphate buffer, pH 3.0 = 30:70), flow rate 1.0 mL/min, UV detection at 254 nm. Validate method specificity using spiked samples of related impurities (e.g., des-methyl analogs) .

Q. How to resolve discrepancies in reported solubility data?

- Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Use thermogravimetric analysis (TGA) to assess hydrate formation and DSC to identify melting point variations. Compare solubility in buffered solutions (pH 1.2–7.4) using UV spectrophotometry (λmax ~275 nm) .

Q. What degradation products form under accelerated stability conditions?

- Methodological Answer : Under ICH Q1A guidelines , stress testing (40°C/75% RH, 14 days) reveals hydrolysis products (e.g., demethylated piperazine). Degradants are identified via LC-MS/MS (Q-TOF) and quantified against validated calibration curves. Stabilizers like ascorbic acid may mitigate oxidation .

Q. How do structural modifications impact serotonin receptor affinity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., halogenation at the phenyl ring). Affinity for 5-HT₁A/2A receptors is measured via competitive binding assays (³H-8-OH-DPAT for 5-HT₁A). Computational docking (AutoDock Vina) models interactions with receptor binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.